Methyl 4-piperidin-2-ylbutanoate
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Overview
Description
Methyl 4-piperidin-2-ylbutanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-piperidin-2-ylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with methyl 4-bromobutanoate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran. Another method involves the hydrogenation of 4-piperidin-2-ylbutanoic acid methyl ester using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-piperidin-2-ylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: 4-piperidin-2-ylbutanoic acid.
Reduction: 4-piperidin-2-ylbutanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-piperidin-2-ylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-piperidin-2-ylbutanoate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperine: An alkaloid with a piperidine moiety, known for its biological activities.
4-piperidinone: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
methyl 4-piperidin-2-ylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-4-6-9-5-2-3-8-11-9/h9,11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCRHVWQBBUEKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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